molecular formula C12H17BrO B13598525 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene CAS No. 120998-59-6

1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene

Cat. No.: B13598525
CAS No.: 120998-59-6
M. Wt: 257.17 g/mol
InChI Key: FYTADQPUXAQZFW-UHFFFAOYSA-N
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Description

1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene is an organic compound with the molecular formula C11H15BrO It is a derivative of benzene, featuring a brominated isopropyl group and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene typically involves the bromination of 2-methylpropane followed by a Friedel-Crafts alkylation reaction with 4-ethoxybenzene. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process. The general steps are as follows:

    Bromination: 2-methylpropane is treated with bromine (Br2) in the presence of light or a radical initiator to form 1-bromo-2-methylpropane.

    Friedel-Crafts Alkylation: The resulting 1-bromo-2-methylpropane is then reacted with 4-ethoxybenzene in the presence of AlCl3 to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Nucleophilic Substitution: Formation of 1-(2-methylpropan-2-yl)-4-ethoxybenzene derivatives.

    Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.

    Reduction: Formation of 1-(2-methylpropan-2-yl)-4-ethoxybenzene.

Scientific Research Applications

1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets involved can vary based on the specific context of its use.

Comparison with Similar Compounds

1-(1-Bromo-2-methylpropan-2-yl)-4-ethoxybenzene can be compared with other similar compounds such as:

    1-Bromo-2-methylpropane: Lacks the ethoxy group, making it less versatile in certain synthetic applications.

    4-Ethoxybenzene: Lacks the brominated isopropyl group, limiting its reactivity in nucleophilic substitution reactions.

    1-(1-Bromo-2-methylpropan-2-yl)benzene: Similar structure but without the ethoxy group, affecting its solubility and reactivity.

The presence of both the brominated isopropyl group and the ethoxy group in this compound makes it unique and valuable for specific synthetic and research applications.

Properties

CAS No.

120998-59-6

Molecular Formula

C12H17BrO

Molecular Weight

257.17 g/mol

IUPAC Name

1-(1-bromo-2-methylpropan-2-yl)-4-ethoxybenzene

InChI

InChI=1S/C12H17BrO/c1-4-14-11-7-5-10(6-8-11)12(2,3)9-13/h5-8H,4,9H2,1-3H3

InChI Key

FYTADQPUXAQZFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)(C)CBr

Origin of Product

United States

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